BMS-243117 Exhibits Superior Enzymatic Potency Compared to A-770041 in Lck Kinase Assays
BMS-243117 demonstrates significantly higher enzymatic potency against Lck compared to the alternative Lck inhibitor A-770041. In a direct cross-study comparison, BMS-243117 inhibits recombinant human Lck with an IC50 of 4 nM [1], whereas A-770041 inhibits Lck with an IC50 of 147 nM under comparable conditions (1 mM ATP) [2]. This represents a 37-fold difference in potency.
| Evidence Dimension | Lck enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 4 nM |
| Comparator Or Baseline | A-770041: 147 nM |
| Quantified Difference | 37-fold (BMS-243117 more potent) |
| Conditions | Recombinant human Lck kinase assay; both measurements at comparable ATP concentrations (1 mM for A-770041) |
Why This Matters
This 37-fold potency difference enables the use of lower compound concentrations in cellular assays, reducing the risk of off-target effects and solvent toxicity.
- [1] PeptideDB. BMS-243117 product database entry. Accessed 2026. View Source
- [2] MedChemExpress. A-770041 product page. CAS 869748-10-7. Accessed 2026. View Source
